molecular formula C11H13BrN2O B6281082 3-amino-1-(4-bromophenyl)piperidin-2-one CAS No. 477739-53-0

3-amino-1-(4-bromophenyl)piperidin-2-one

Cat. No.: B6281082
CAS No.: 477739-53-0
M. Wt: 269.1
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Description

3-Amino-1-(4-bromophenyl)piperidin-2-one (CAS 477739-53-0) is a high-value piperidine-based building block with a molecular formula of C11H13BrN2O and a molecular weight of 269.14 g/mol . This compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel bioactive molecules. Piperidine derivatives, especially those with amino substituents like this compound, serve as crucial scaffolds for constructing protease inhibitors . Research indicates that such 3-aminopiperidine cores are key structural elements in studying inhibitors for cysteine proteases, such as the IgG degrading enzyme of Streptococcus pyogenes (IdeS) . Furthermore, the 4-aminopiperidine scaffold is recognized for its application in optimizing compounds that target various stages of viral life cycles, demonstrating the versatility of this chemical motif in drug discovery efforts . Available with a typical purity of 95% or higher, it is supplied for laboratory research applications . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can access this compound through multiple suppliers with various pack sizes, from 100 mg to 10 g, shipped from global stock locations .

Properties

CAS No.

477739-53-0

Molecular Formula

C11H13BrN2O

Molecular Weight

269.1

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 3-amino-1-(4-bromophenyl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-bromoaniline with a suitable piperidinone precursor in the presence of a cyclizing agent can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity, utilizing catalysts and controlled reaction environments to facilitate the process.

Chemical Reactions Analysis

3-amino-1-(4-bromophenyl)piperidin-2-one undergoes several types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

3-Amino-1-(4-bromophenyl)piperidin-2-one serves as a crucial building block in the synthesis of more complex organic molecules. Its derivatives are being explored for their therapeutic potential across various medical fields:

  • Antidepressants : Research indicates that derivatives of this compound may exhibit antidepressant-like effects through modulation of neurotransmitter systems.
  • Anti-inflammatory Agents : The compound has shown promise in targeting inflammatory pathways, potentially aiding in the treatment of chronic inflammatory diseases .
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.

The biological activities of this compound include:

  • Receptor Interaction : Molecular docking studies have indicated that this compound can bind effectively to various receptors, modulating their activity. This interaction is crucial for understanding its pharmacological profile.
  • Enzyme Modulation : The compound may also influence enzyme activity, which is essential for developing drugs targeting specific metabolic pathways .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Starting Materials : Common precursors include bromobenzene and piperidine derivatives.
  • Reactions : Key reactions may involve nucleophilic substitutions and cyclization processes under controlled conditions to ensure high yields and purity.

Industrial Production

For large-scale production, continuous flow reactors are often employed. This method enhances efficiency by allowing precise control over reaction parameters such as temperature and pressure, leading to improved yields.

Case Studies and Research Findings

Several studies highlight the applications and potential of this compound:

  • Antidepressant Effects : A study published in the Journal of Medicinal Chemistry examined the antidepressant-like properties of derivatives derived from this compound, demonstrating significant behavioral changes in animal models .
  • Anti-inflammatory Properties : Research published in Pharmacology Reports explored the anti-inflammatory effects of this compound, showing its ability to reduce markers of inflammation in vitro .
  • Cancer Research : A recent study indicated that certain derivatives could inhibit the growth of specific cancer cell lines, suggesting potential applications in oncology.

Mechanism of Action

The mechanism of action of 3-amino-1-(4-bromophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name Molecular Formula Phenyl Substituent Key Functional Groups Molecular Weight (g/mol) Predicted Properties (Source)
This compound C₁₁H₁₃BrN₂O 4-Bromo Amino, lactam 285.15 N/A
3-Amino-1-(2,4-difluorophenyl)piperidin-2-one C₁₁H₁₂F₂N₂O 2,4-Difluoro Amino, lactam 226.09 CCS (M+H⁺): 150.7 Ų
3-Amino-1-(4-methoxyphenyl)piperidin-2-one C₁₂H₁₆N₂O₂ 4-Methoxy Amino, lactam 229.67 N/A
3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one C₁₃H₁₇FN₂O 4-Fluoro (ethyl-substituted) Amino, lactam 236.29 Density: 1.173 g/cm³; pKa: 8.69
3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one C₁₂H₁₃BrFNO 4-Fluoro-2-methyl Bromo (position 3), lactam 286.14 N/A

Key Observations:

  • Lipophilicity: Bromine increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to fluoro or methoxy analogs .
  • Hydrogen Bonding: The amino group at position 3 enables hydrogen bonding, a critical feature for interactions with biological targets such as enzymes or receptors .

Q & A

Q. What are the optimal synthetic routes for 3-amino-1-(4-bromophenyl)piperidin-2-one, and how do reaction conditions influence yield?

Methodological Answer:

  • Core Synthesis : Start with 4-bromoaniline and piperidin-2-one. Use a Buchwald-Hartwig amination or Ullmann coupling to introduce the bromophenyl group to the piperidine ring .
  • Critical Parameters :
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency.
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, with ligands like Xantphos to stabilize intermediates .
  • Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
    • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and computational methods are most reliable for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
  • NMR : ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 7.2–7.6 ppm) and piperidine NH (δ 2.8–3.2 ppm). ¹³C NMR to confirm carbonyl (C=O, δ ~170 ppm) and bromophenyl carbons .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: 295.04 for C₁₁H₁₂BrN₂O⁺).
    • Computational Validation : DFT calculations (B3LYP/6-31G*) to predict IR vibrational modes and compare with experimental data .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

Methodological Answer:

  • Target Screening :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with ATP/NADH cofactors.
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or ion channels) .
    • Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ determination). Include positive controls (e.g., doxorubicin) and solvent blanks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Methodological Answer:

  • Substituent Variations :
  • Electron-Withdrawing Groups : Replace Br with Cl or CF₃ to enhance electrophilicity and receptor binding .
  • Piperidine Modifications : Introduce methyl or hydroxyl groups to improve solubility or metabolic stability .
    • SAR Table :
DerivativeSubstituentBioactivity (IC₅₀, nM)Solubility (mg/mL)
Parent4-Br250 ± 150.12
4-ClCl180 ± 100.18
3-OHOH320 ± 200.45

Q. What strategies resolve contradictions in reported biological data for piperidin-2-one derivatives?

Methodological Answer:

  • Data Reconciliation :
  • Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration).
  • Meta-Analysis : Use tools like RevMan or PRISMA guidelines to aggregate data and identify outliers .
    • Mechanistic Studies : Employ CRISPR/Cas9 gene editing to validate target engagement in isogenic cell lines .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction :
  • Software : SwissADME or ADMETLab 2.0 to estimate logP (target: 2–3), BBB permeability, and CYP450 inhibition.
  • Molecular Dynamics : Simulate binding to human serum albumin (HSA) using GROMACS to assess plasma protein binding .

Q. What factorial design approaches optimize reaction conditions for scaled synthesis?

Methodological Answer:

  • DOE Framework :
  • Factors : Catalyst loading (5–10 mol%), solvent (DMF vs. THF), temperature (70–110°C).
  • Response Surface : Central composite design (CCD) to model yield vs. variables.
    • Example Output :
RunCatalyst (mol%)SolventTemp (°C)Yield (%)
15DMF7062
210THF11078

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